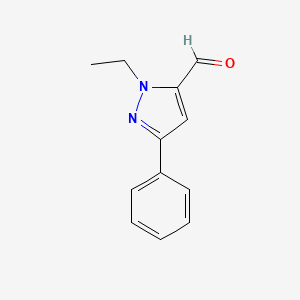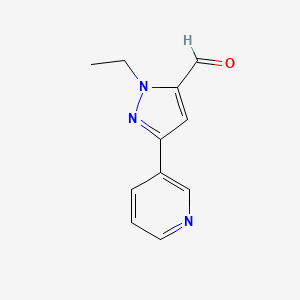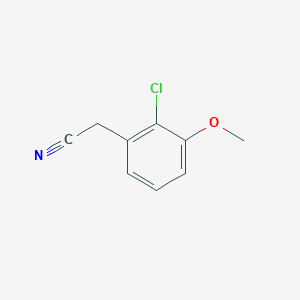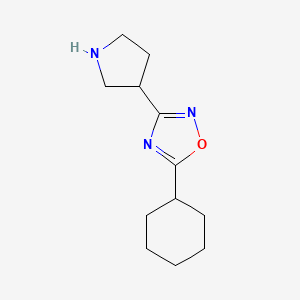![molecular formula C11H12F2O2 B1471371 1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one CAS No. 1553316-34-9](/img/structure/B1471371.png)
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one
Overview
Description
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one is an organic compound with the molecular formula C11H12F2O2 This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one typically involves the reaction of 4-hydroxyacetophenone with 2,2-difluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the etherification process, resulting in the formation of the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace one or both fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: It serves as a probe in biochemical studies to understand the interactions of fluorinated compounds with biological systems.
Medicine: The compound’s derivatives are explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethoxy group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-[4-(2,2-Difluoroethoxy)-phenyl]-propan-2-one can be compared with other similar compounds, such as:
1-[4-(2,2-Difluoroethoxy)phenyl]propan-1-one: This compound has a similar structure but differs in the position of the ketone group, which can influence its reactivity and applications.
4-(2,2,2-Trifluoroethoxy)phenylboronic acid:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethoxy group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(2,2-difluoroethoxy)phenyl]propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-8(14)6-9-2-4-10(5-3-9)15-7-11(12)13/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBQYPZNLVHWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


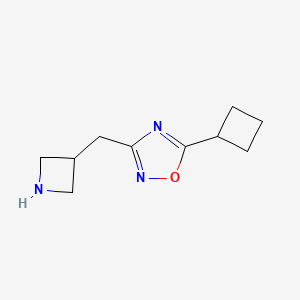


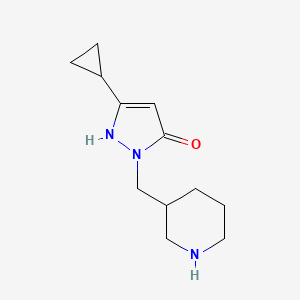
![5-(Piperidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1471295.png)
![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471296.png)
![(4-Fluorophenyl)-[4-(2,2,2-trifluoroethoxy)-phenyl]-methanone](/img/structure/B1471299.png)

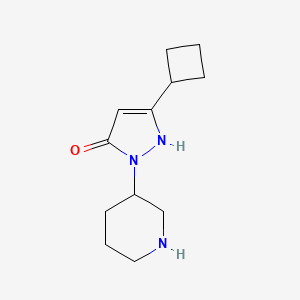
amine](/img/structure/B1471306.png)
